

Milvexian Pharmacodynamics in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: *Milvexian*

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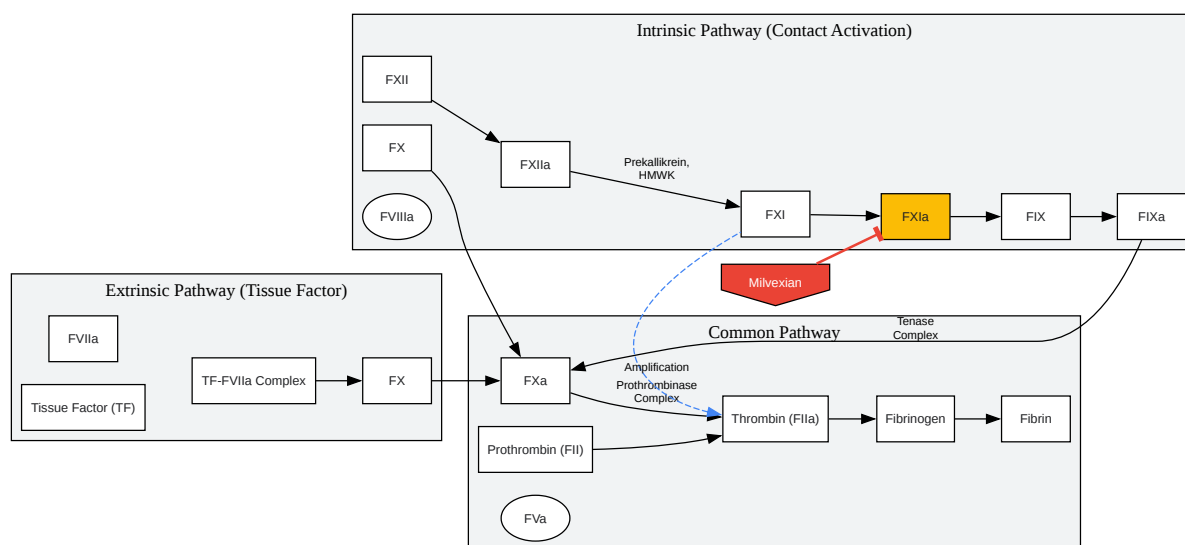
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of **milvexian**, a novel, orally bioavailable, direct inhibitor of Factor XIa (FXIa). The data herein is collated from various animal models, offering insights into its antithrombotic efficacy and hemostatic profile.

Core Mechanism of Action

Milvexian is an active-site, reversible inhibitor of human and rabbit FXIa.[1] By selectively targeting FXIa in the intrinsic pathway of the coagulation cascade, **milvexian** effectively inhibits the amplification of thrombin generation without significantly impacting the extrinsic pathway, which is crucial for hemostasis.[2][3] This targeted approach is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current anticoagulants.[4][5]

Signaling Pathway: The Coagulation Cascade and Site of Milvexian Action



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Caption: **Milvexian** inhibits Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.

Antithrombotic Efficacy in Animal Models

Milvexian has demonstrated dose-dependent antithrombotic effects in various rabbit models of thrombosis.

Arterial Thrombosis: Electrolytic-Induced Carotid Artery Thrombosis (ECAT) Model

In a rabbit ECAT model, **milvexian** was effective in both the prevention and treatment of arterial thrombosis.^[1]

Table 1: Efficacy of **Milvexian** in Prevention of Arterial Thrombosis in Rabbits^[1]

Milvexian Dose (IV Bolus + Infusion)	Carotid Blood Flow Preservation (%)	Thrombus Weight Reduction (%)
0.063 + 0.04 mg/kg + mg/kg/h	32 ± 6	15 ± 10
0.25 + 0.17 mg/kg + mg/kg/h	54 ± 10	45 ± 2
1 + 0.67 mg/kg + mg/kg/h	76 ± 5	70 ± 4
*p < .05 vs. vehicle		

Table 2: Efficacy of **Milvexian** in Treatment of Arterial Thrombosis in Rabbits^[1]

Milvexian Dose (IV Bolus + Infusion)	Carotid Blood Flow at 90 min (%)
Vehicle	1 ± 0.3
0.25 + 0.17 mg/kg + mg/kg/h	39 ± 10
1 + 0.67 mg/kg + mg/kg/h	66 ± 2
p < .05 vs. vehicle	

Venous Thrombosis: Arteriovenous (AV) Shunt Model

Milvexian demonstrated potent, dose-dependent prevention of venous thrombosis in a rabbit AV shunt model.^{[2][6]}

Table 3: Efficacy of **Milvexian** in a Rabbit AV Shunt Model of Venous Thrombosis^{[2][6]}

Milvexian Dose (IV Bolus + Infusion)	Thrombus Weight Reduction (%)	Plasma Drug Level (μM)
0.25 + 0.17 mg/kg + mg/kg/h	34.3 ± 7.9	0.515 ± 0.063
1.0 + 0.67 mg/kg + mg/kg/h	51.6 ± 6.8	1.695 ± 0.059
4.0 + 2.68 mg/kg + mg/kg/h	66.9 ± 4.8***	5.467 ± 0.533
p < 0.01, ***p < 0.001 vs. vehicle		

Pharmacodynamic Effects on Coagulation Parameters

Consistent with its mechanism of action, **milvexian** selectively prolongs the activated partial thromboplastin time (aPTT), a marker of the intrinsic pathway, without significantly affecting prothrombin time (PT) or thrombin time (TT).[2][7]

Table 4: In Vitro and Ex Vivo Effects of **Milvexian** on Coagulation Parameters

Species/Model	Parameter	Observation	Reference
Rabbit, Cynomolgus Monkey, Dog (in vitro)	aPTT	Concentration- dependent increase. 2x increase at 0.5-2.4 µM.	[7]
Rabbit (ECAT model)	aPTT	A 1.6-fold prolongation was associated with a 50% reduction in thrombus weight.	[7]
Rabbit (AV shunt model)	aPTT	Dose-dependent prolongation (1.54x, 2.23x, and 3.12x increase from baseline).	[2][6]
Human, Rabbit (in vitro)	PT, TT	No significant changes observed.	[2][7]
Rabbit (AV shunt model)	PT, TT	No changes observed.	[2][6]

Hemostatic Profile in Animal Models

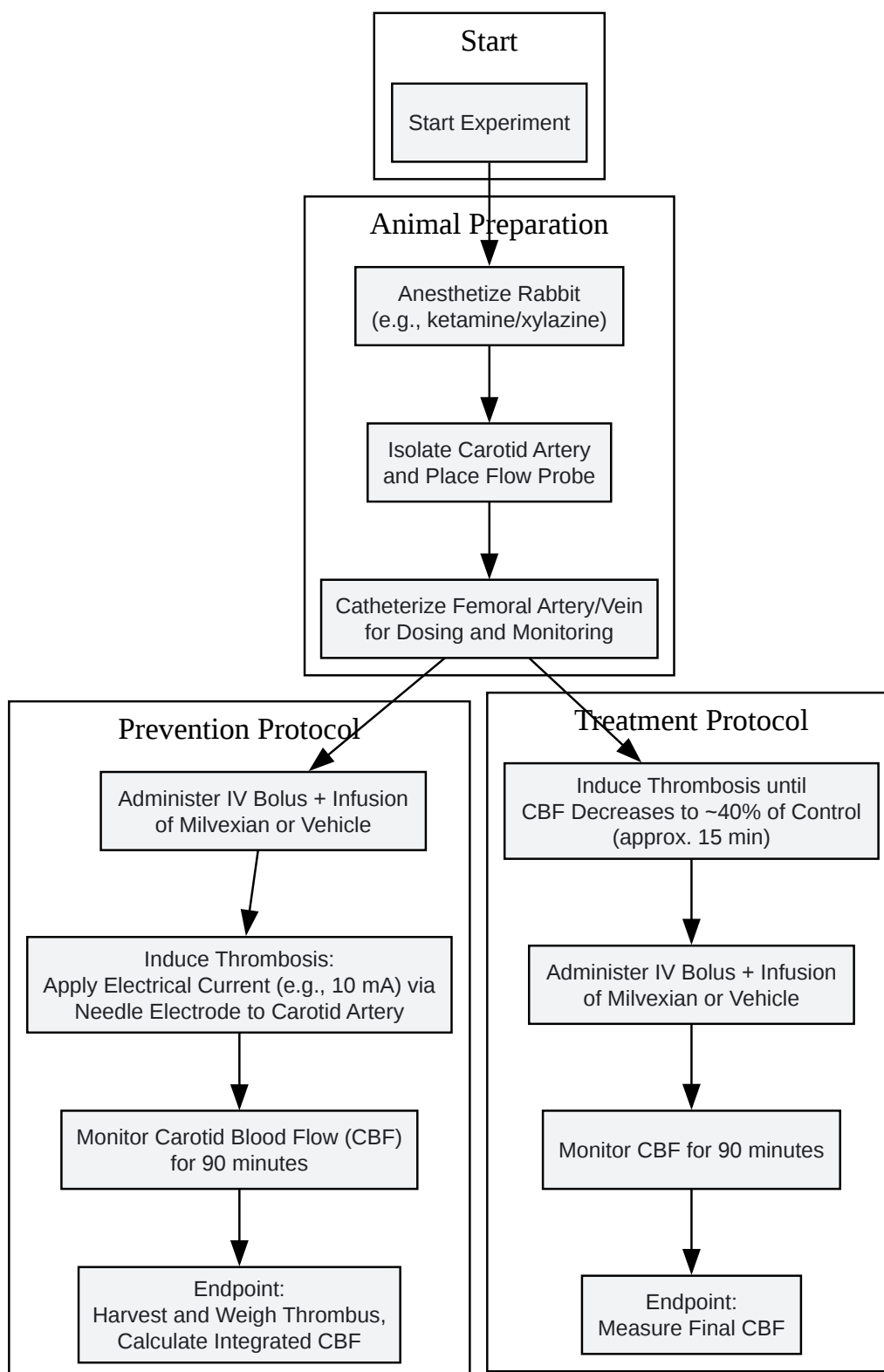
A key finding in preclinical studies is that **milvexian**'s antithrombotic activity does not appear to increase bleeding risk, even at full antithrombotic doses.[7][8]

- Rabbit Cuticle Bleeding Time: In a rabbit cuticle bleeding time model, a full antithrombotic dose of **milvexian** did not cause any changes in bleeding time.[7]
- Combination with Antiplatelets: The combination of a high dose of **milvexian** (1+0.67 mg/kg+mg/kg/h) with aspirin did not increase bleeding time compared to aspirin monotherapy in rabbits.[1]

Experimental Protocols

Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model[1]

This protocol describes the methodology for evaluating both the prevention and treatment of arterial thrombosis.

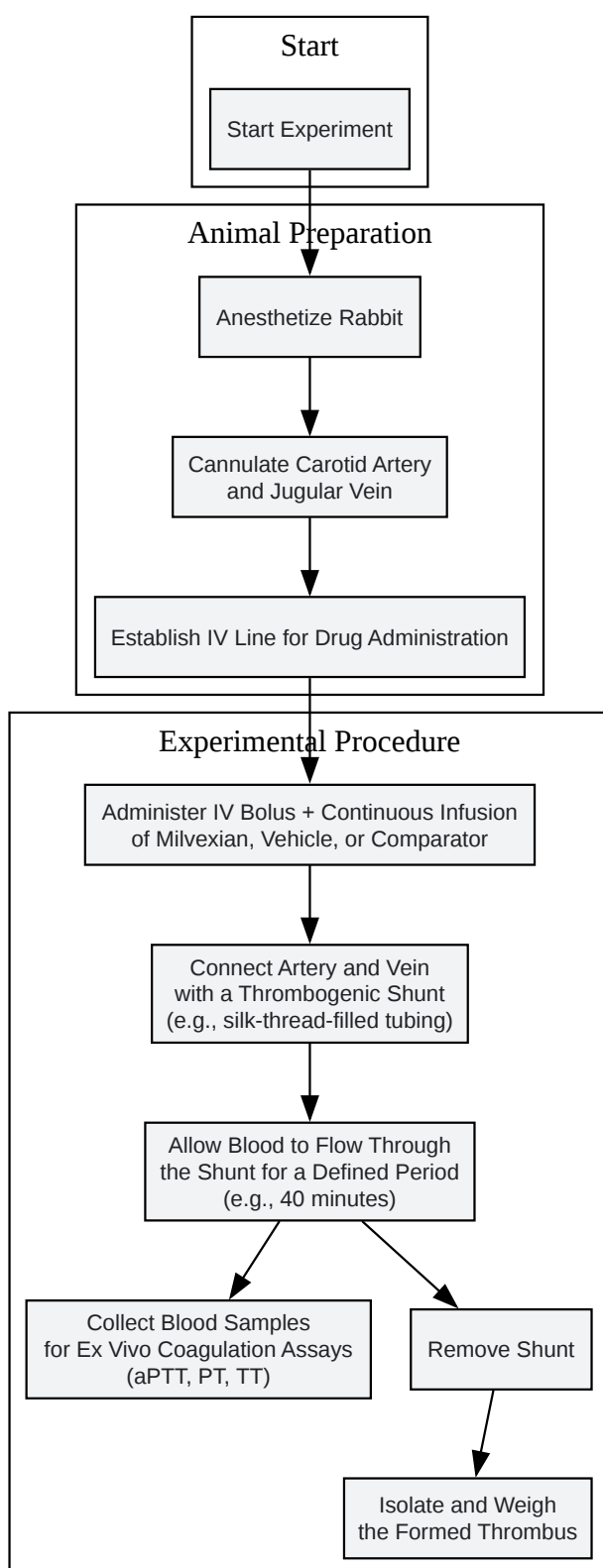


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Caption: Workflow for the Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model.

Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis[2][6]

This protocol outlines the procedure for assessing the prevention of venous thrombosis.



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Caption: Workflow for the Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis.

Rabbit Cuticle Bleeding Time Model[1][7]

This protocol is used to assess the hemostatic impact of the compound.

- Animal Preparation: Rabbits are anesthetized.
- Drug Administration: **Milvexian**, vehicle, or comparators (with or without aspirin) are administered, typically via IV infusion.
- Incision: A standardized incision is made in the cuticle of a toenail.
- Measurement: The time until bleeding stops is recorded. The bleeding site is blotted with filter paper at regular intervals (e.g., every 30 seconds) until no more blood is absorbed.

Conclusion

Preclinical data from various animal models, predominantly in rabbits, strongly support the pharmacodynamic profile of **milvexian** as a potent antithrombotic agent with a wide therapeutic window. Its selective inhibition of FXIa leads to a dose-dependent reduction in both arterial and venous thrombosis without a corresponding increase in bleeding time, even when administered with antiplatelet agents. These findings have provided a solid foundation for the ongoing clinical development of **milvexian** as a potentially safer anticoagulant therapy.[4][5]

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